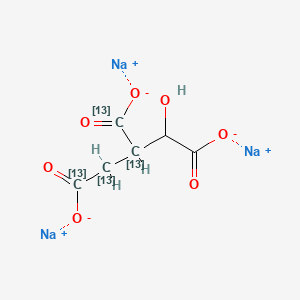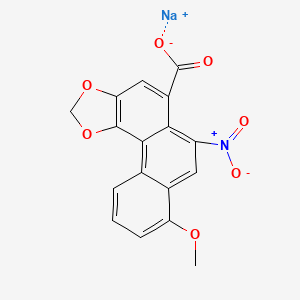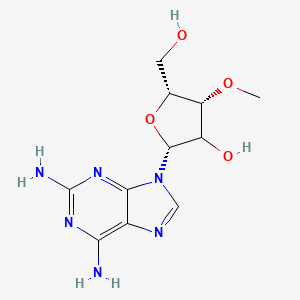
Z-Tyr-Lys-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Lys-Arg-pNA: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific proteases, such as subtilisin-type and yapsin-like proteases . The compound’s full name is Nα-benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide . It is widely utilized in research due to its ability to produce a color change upon enzymatic cleavage, making it a valuable tool for studying protease activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Lys-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Z-Tyr-Lys-Arg-pNA primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and p-nitroaniline is cleaved by specific proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Proteases: Subtilisin-type and yapsin-like proteases.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4).
Major Products: The major product of the enzymatic reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Aplicaciones Científicas De Investigación
Chemistry: Z-Tyr-Lys-Arg-pNA is used to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases.
Biology: In biological research, this compound is employed to monitor protease activity in various biological samples, including cell lysates and tissue extracts. It is also used in the development of protease inhibitors.
Medicine: The compound is used in diagnostic assays to detect protease activity associated with certain diseases. For example, elevated protease activity can be indicative of cancer or inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
Z-Tyr-Lys-Arg-pNA functions as a substrate for specific proteases. When the protease cleaves the peptide bond between arginine and p-nitroaniline, p-nitroaniline is released. This release results in a color change that can be measured spectrophotometrically. The mechanism involves the recognition of the peptide sequence by the protease, followed by catalysis of the cleavage reaction.
Comparación Con Compuestos Similares
Z-Arg-Arg-pNA: Another chromogenic substrate used to detect protease activity.
Z-Phe-Arg-7-amido-4-methylcoumarin: A fluorogenic substrate used in similar assays.
Boc-Arg (di-Z)-OH: A protected amino acid derivative used in peptide synthesis.
Uniqueness: Z-Tyr-Lys-Arg-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for subtilisin-type and yapsin-like proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C35H45N9O8 |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |
Clave InChI |
WHVWZZIWJGNSBH-DTXPUJKBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)




![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)


